5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide
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Overview
Description
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be achieved through various synthetic routes. One common method involves the [3+2] cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole derivatives . Another method involves the cyclization of intermediate compounds using hydroxylamine under alkaline conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite and isoamyl nitrite, which enable the efficient synthesis of 3,5-disubstituted isoxazoles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of propargylamines to oximes followed by intramolecular cyclization can yield isoxazoles with a wide range of functional group compatibility .
Scientific Research Applications
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various biologically active compounds . In biology and medicine, isoxazole derivatives have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives have been shown to modulate various biological processes by binding to enzymes, receptors, and other proteins . For example, some isoxazole compounds have been found to inhibit the activity of certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific isoxazole derivative and its chemical structure.
Comparison with Similar Compounds
5-((Thietan-3-ylamino)methyl)isoxazole-3-carboxamide can be compared with other similar compounds, such as 3-amino-5-methylisoxazole and 5-phenylisoxazole-3-carboxylate . These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of the thietan-3-ylamino group in this compound makes it unique and may confer specific advantages in terms of stability, reactivity, and biological activity .
Properties
Molecular Formula |
C8H11N3O2S |
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Molecular Weight |
213.26 g/mol |
IUPAC Name |
5-[(thietan-3-ylamino)methyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C8H11N3O2S/c9-8(12)7-1-6(13-11-7)2-10-5-3-14-4-5/h1,5,10H,2-4H2,(H2,9,12) |
InChI Key |
OWVKOOHCALTMQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)NCC2=CC(=NO2)C(=O)N |
Origin of Product |
United States |
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